molecular formula C26H29NO2S B3153799 H-Cys(Trt)-OtBu CAS No. 76587-61-6

H-Cys(Trt)-OtBu

Cat. No.: B3153799
CAS No.: 76587-61-6
M. Wt: 419.6 g/mol
InChI Key: VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Cys(Trt)-OtBu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Trt)-OtBu typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group and the thiol group using a trityl (Trt) group. The reaction is carried out in an anhydrous solvent such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of peptides containing this compound .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Trt)-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Cys(Trt)-OtBu is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The protective groups in H-Cys(Trt)-OtBu prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the Trt group protects the thiol group. These groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides. The mechanism involves the formation and cleavage of protective groups, ensuring the integrity of the cysteine residue during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of Boc and Trt groups allows for precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)C(CSC(c1ccccc1)(c1ccccc1)c1ccccc1)NC(=O)OCc1cccc2c1Cc1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Cys(Trt)-OtBu
Reactant of Route 2
Reactant of Route 2
H-Cys(Trt)-OtBu
Reactant of Route 3
Reactant of Route 3
H-Cys(Trt)-OtBu
Reactant of Route 4
Reactant of Route 4
H-Cys(Trt)-OtBu
Reactant of Route 5
Reactant of Route 5
H-Cys(Trt)-OtBu
Reactant of Route 6
Reactant of Route 6
H-Cys(Trt)-OtBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.